molecular formula C16H13ClF3NO2S B2423581 (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone CAS No. 1351660-99-5

(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Cat. No.: B2423581
CAS No.: 1351660-99-5
M. Wt: 375.79
InChI Key: LLKSXKNHQBNQSM-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a complex organic compound that features a thiophene ring substituted with a chlorine atom and a morpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, often using morpholine and a suitable leaving group.

    Formation of the Methanone Moiety: The final step involves the formation of the methanone moiety, which can be achieved through various carbonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings, such as 2-chlorothiophene or 5-bromothiophene.

    Morpholino Compounds: Compounds containing the morpholino group, such as morpholine or N-methylmorpholine.

    Trifluoromethylphenyl Derivatives: Compounds with the trifluoromethylphenyl group, such as 4-(trifluoromethyl)aniline or 4-(trifluoromethyl)benzaldehyde.

Uniqueness

(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2S/c17-14-6-5-13(24-14)15(22)21-7-8-23-12(9-21)10-1-3-11(4-2-10)16(18,19)20/h1-6,12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKSXKNHQBNQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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